ZCL278

描述

ZCL-278 is a cell-permeable inhibitor of Cdc42, a Rho family GTPase.

科学研究应用

Cdc42 GTPase抑制剂

ZCL278是一种选择性抑制剂,作用于Cdc42,Cdc42属于Rho GTPase家族成员 . Cdc42在许多生物过程中扮演着关键作用,包括细胞骨架的组织、囊泡的运输、细胞周期的控制和转录 .

抗病毒活性

研究发现this compound具有抗病毒活性 . 这可能用于开发新型抗病毒药物。

癌症研究

Cdc42的异常活性与多种人类病理过程有关,包括癌症 . This compound抑制Cdc42的能力使其成为癌症研究中的潜在工具。

神经退行性疾病研究

Cdc42在正常大脑发育中起着至关重要的作用,其失调或过度表达会导致严重的大脑异常 . This compound可用于研究,以更好地理解这些过程。

神经突分支抑制

研究表明,this compound能显著抑制培养的初生新生大鼠皮层神经元的神经突分支 . 这可能对神经元发育和功能的研究有所帮助。

高尔基体结构的破坏

在Swiss 3T3成纤维细胞培养中,this compound消除了微刺形成,并破坏了与GM130对接的高尔基体结构 . 这表明this compound可能在细胞结构和功能的研究中发挥作用。

Cdc42介导的细胞过程的抑制

This compound是一种小分子,专门针对Cdc42-ITSN相互作用,并抑制Cdc42介导的细胞过程 . 这可能对广泛的细胞生物学研究有所帮助。

在转移性前列腺癌研究中的潜在作用

研究表明,this compound能够抑制转移性前列腺癌细胞系的肌动蛋白依赖性运动和迁移 . 这表明this compound可能在研究转移性癌症治疗方面发挥作用。

作用机制

Target of Action

ZCL278 is a selective modulator that directly binds to Cdc42 , a member of the Rho family of small GTPases . Cdc42 plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, cell migration, and cell cycle progression .

Mode of Action

This compound inhibits the functions of Cdc42 by binding to it directly . It has been shown to suppress the phosphorylation and function of Rac/Cdc42 in human metastatic prostate cancer PC-3 cells . In cortical neurons, this compound treatment has been observed to suppress neuronal branch number and inhibit growth cone motility .

Biochemical Pathways

This compound affects the PI3K-AKT and Raf-MEK-ERK pathways . It disrupts Golgi organization and suppresses cell motility, two of the most prominent Cdc42-mediated subcellular events . It also reduces the perinuclear accumulation of active Cdc42 .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

This compound has been shown to suppress Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (i.e., PC-3) without disrupting cell viability . It also reduces the perinuclear accumulation of active Cdc42 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cortical neurons, the suppressive effect of this compound on neuronal branch number and growth cone motility was observed after treatment with 50 μM of this compound for 5 or 10 minutes This suggests that both the concentration of this compound and the duration of exposure can influence its efficacy

属性

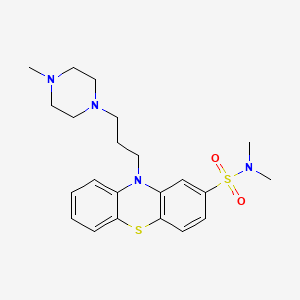

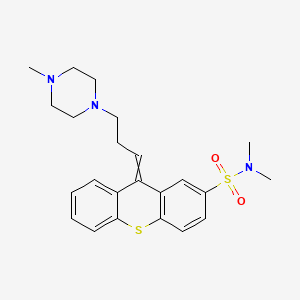

IUPAC Name |

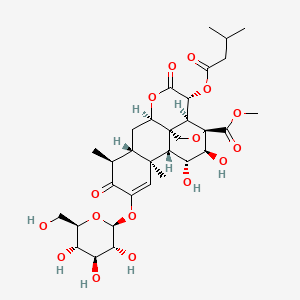

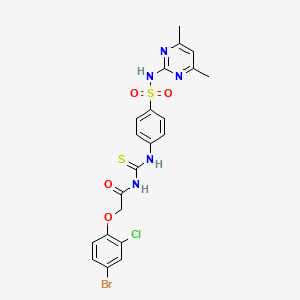

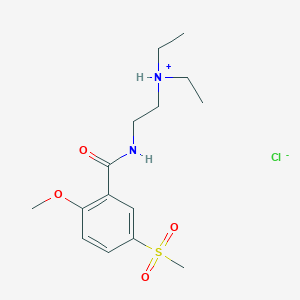

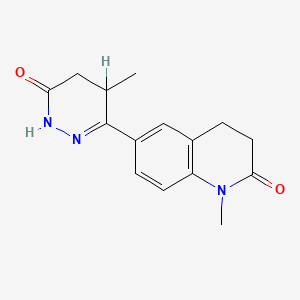

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDWYDHEBCGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)